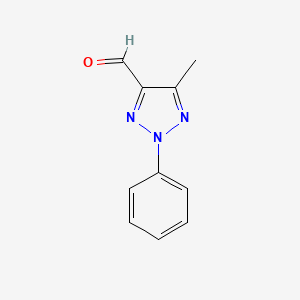

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde

Description

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole core substituted with a phenyl group at position 2, a methyl group at position 5, and an aldehyde moiety at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules and functional materials. Its structural uniqueness arises from the electron-withdrawing aldehyde group and the steric/electronic effects of the methyl and phenyl substituents, which influence its reactivity and applications. Studies highlight its role in synthesizing rhodamine B derivatives for Hg²⁺ ion detection, where the aldehyde group facilitates conjugation with fluorophores . Additionally, it has been utilized in the synthesis of hybrid molecules, such as pyrazol-3-one derivatives, via condensation reactions .

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-phenyltriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMBVMPACSDJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts to yield the desired triazole derivative. The general reaction conditions include:

Reactants: Phenylacetylene and 5-methyl-2-azido-1,2,3-triazole

Catalyst: Copper(I) iodide

Solvent: Tetrahydrofuran or dimethylformamide

Temperature: Room temperature to 60°C

Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, room temperature

Reduction: Sodium borohydride in methanol, room temperature

Substitution: Electrophilic reagents such as halogens or nitro groups, in the presence of a catalyst like aluminum chloride

Major Products Formed

Oxidation: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Reduction: 5-methyl-2-phenyl-2H-1,2,3-triazole-4-methanol

Substitution: Various substituted triazole derivatives depending on the electrophile used

Scientific Research Applications

5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.

Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the formation of complex molecular structures.

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde (Compound A) with structurally related triazole-carbaldehyde derivatives, focusing on synthetic routes, reactivity, and applications.

Table 1: Structural and Functional Comparison

Reactivity and Functionalization

- Aldehyde Reactivity : All compounds utilize the aldehyde group for condensation (e.g., with 1,3-dicarbonyls in Biginelli reactions ) or conjugation (e.g., rhodamine B derivatives ).

- Substituent Effects: Methyl (A, C, E): Enhances lipophilicity and steric hindrance, affecting binding in biological systems . Fluorophenyl (D): Improves metabolic stability and electronic properties in fluorinated hybrids .

Research Findings and Trends

Structural Optimization : Methyl and halogen substituents are critical for tuning solubility and bioactivity. For example, Compound A’s methyl group enhances its performance in sensor applications , whereas bromo in Compound C may facilitate cross-coupling reactions .

Methodological Advances: Ultrasound and Sm(ClO₄)₃ catalysis (Compound B) represent eco-friendly advancements, achieving >80% yields in dihydropyrimidinone synthesis .

Emerging Applications : Compound A’s use in hybrid molecules (e.g., pyrazol-3-one derivatives) highlights its versatility in materials science .

Biological Activity

5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure:

- Molecular Formula: C₉H₇N₃O

- Molecular Weight: 173.17 g/mol

- CAS Number: 3213-80-7

The compound features a triazole ring, which is known for its pharmacological significance. The presence of the aldehyde functional group enhances its reactivity and potential interactions with biological targets.

Synthesis

This compound can be synthesized through various methods, including condensation reactions involving phenyl hydrazine and appropriate carbonyl compounds. Recent studies have explored ultrasound-assisted synthesis techniques that improve yield and reduce reaction time .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives have been tested against various bacterial strains and fungi. In vitro studies show that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

| Compound | Target Pathogen | Inhibition Zone (mm) |

|---|---|---|

| 5-Methyl Triazole | Staphylococcus aureus | 15 |

| 5-Methyl Triazole | Candida albicans | 12 |

Antiviral Activity

Recent investigations have highlighted the antiviral potential of triazole compounds against viruses such as SARS-CoV-2. The mechanism often involves the inhibition of viral proteases, which are crucial for viral replication. In vitro assays demonstrated that certain triazole derivatives significantly reduced viral replication rates.

| Compound | Virus | IC50 (µM) | Efficacy (%) |

|---|---|---|---|

| 5-Methyl Triazole | SARS-CoV-2 | 22.1 | 64.0 |

| 5-Methyl Triazole | HCV | 30.0 | 50.0 |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes like aromatase and 5α-reductase, which play roles in hormone-dependent cancers. The findings suggest that it could serve as a lead compound for developing new treatments for conditions like prostate cancer.

| Enzyme | Inhibition (%) | Reference Compound |

|---|---|---|

| Aromatase | 75 | Anastrozole |

| 5α-reductase | 82 | Finasteride |

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study conducted on various triazole derivatives demonstrated that modifications at the phenyl ring significantly influenced antimicrobial activity. The compound showed enhanced efficacy when combined with certain substituents on the phenyl group. -

Antiviral Screening:

In a screening study against SARS-CoV-2, several triazole derivatives were tested for their ability to inhibit viral replication in cell cultures. The results indicated that compounds with electron-withdrawing groups exhibited superior antiviral activity compared to their unsubstituted counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.